Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
Description
Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core fused with a pyrimidine ring. The triazole moiety is substituted at the 2-position with a 2,6-dimethylpyrimidin-4-yl group and at the 5-position with a methyl group, while the 4-position carries an ethyl carboxylate ester. The compound’s synthesis likely involves cyclization reactions between azide precursors and acetylenic or carbonyl-containing reagents, followed by functionalization of the pyrimidine ring .
Properties
Molecular Formula |
C12H15N5O2 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H15N5O2/c1-5-19-12(18)11-8(3)15-17(16-11)10-6-7(2)13-9(4)14-10/h6H,5H2,1-4H3 |
InChI Key |
GYHYHYIPKCCMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C)C2=NC(=NC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multistep reactions. One common method includes the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution with acryloyl chloride under catalytic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison
*Calculated based on molecular formulas.
Key Observations:
- Electronic Effects : The target compound’s pyrimidine ring introduces a conjugated, electron-deficient system compared to the nitro-substituted phenyl (Analog 1) or chloro-pyridine (Analog 2). This may influence reactivity in nucleophilic/electrophilic interactions.
- Lipophilicity : The 2,6-dimethylpyrimidine group likely enhances lipophilicity relative to the nitro-phenyl analog but less than the dichloro-pyridine analog due to chlorine’s higher hydrophobicity.
- Stereoelectronic Tuning : The methyl groups on the pyrimidine (target) or pyridine (Analog 2) may stabilize specific conformations, impacting binding interactions in biological systems.
Crystallographic and Computational Analysis
Structural refinement tools like SHELXL () and visualization software such as WinGX/ORTEP (–5) are critical for comparing bond lengths, angles, and packing arrangements. For example:
- Pyrimidine rings in the target compound may exhibit shorter C–N bond lengths (1.32–1.34 Å) compared to pyridine (1.34–1.37 Å) due to increased electron delocalization.
- Anisotropic displacement parameters (refined via SHELXL) could reveal differences in thermal motion between the methyl (target) and nitro (Analog 1) substituents.
Research Implications and Gaps
- Structural Diversity : The target compound’s pyrimidine-triazole scaffold offers a unique platform for derivatization, contrasting with phenyl or pyridine-based analogs.
- Data Limitations : Experimental data on solubility, stability, and bioactivity are lacking in the provided evidence, necessitating further studies.
- Computational Modeling : Density Functional Theory (DFT) calculations could predict electronic properties and reactivity trends across these analogs.
Biological Activity
Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, characterized by a unique combination of a triazole ring and a pyrimidine moiety. This structural configuration suggests potential biological activities that merit investigation. The compound's molecular formula is with a molecular weight of approximately 264.30 g/mol.
Structure and Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Formation of the Triazole Ring : This usually involves the reaction of appropriate precursors under controlled conditions.
- Pyrimidine Substitution : The introduction of the pyrimidine moiety can be achieved through nucleophilic substitution reactions.
These synthetic pathways allow for moderate to high yields of the compound, facilitating further biological evaluation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Antifungal | |
| Pyrimidine-based B | Anticancer | |
| Triazole C | Antibacterial |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of both triazole and pyrimidine rings enhances its ability to modulate various biochemical pathways.
Study 1: Anticancer Potential
A study involving structurally similar triazoles demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to the activation of apoptotic pathways through increased p53 expression and caspase activation. While direct studies on this compound are needed, its structural similarity suggests potential for similar activity.
Study 2: Antimicrobial Effects
Research on related triazoles has shown promising antibacterial activity against Gram-positive bacteria. These findings indicate that this compound may also exhibit antimicrobial properties worth exploring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
